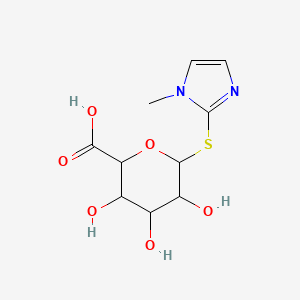

Methimazole thio-b-D-glucuronide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O6S |

|---|---|

Molecular Weight |

290.30 g/mol |

IUPAC Name |

3,4,5-trihydroxy-6-(1-methylimidazol-2-yl)sulfanyloxane-2-carboxylic acid |

InChI |

InChI=1S/C10H14N2O6S/c1-12-3-2-11-10(12)19-9-6(15)4(13)5(14)7(18-9)8(16)17/h2-7,9,13-15H,1H3,(H,16,17) |

InChI Key |

KENJCTIXBHPRDX-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CN=C1SC2C(C(C(C(O2)C(=O)O)O)O)O |

Origin of Product |

United States |

Mechanistic Investigations into Methimazole Thio β D Glucuronide Formation and Biotransformation Pathways

Enzymatic Glucuronidation: Identification and Characterization of Involved UGT Isoforms

In Vitro Studies of UDP-Glucuronosyltransferase (UGT)-Mediated Glucuronidation

In vitro studies utilizing human liver microsomes and recombinant UGT enzymes are instrumental in identifying the specific isoforms responsible for methimazole (B1676384) glucuronidation. researchgate.net These studies have demonstrated that several UGT isoforms can catalyze this reaction. For instance, research has pointed to the involvement of UGT1A9 in the glucuronidation of thioamides like propylthiouracil (B1679721), a compound structurally related to methimazole. nih.gov The typical conditions for such in vitro assays involve incubating the substrate (methimazole) with the enzyme source (microsomes or recombinant UGTs) in a buffered solution at a physiological pH of 7.4 and a temperature of 37°C, in the presence of the cofactor UDP-glucuronic acid.

The kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), are determined to assess the affinity and catalytic efficiency of each UGT isoform towards methimazole. For propylthiouracil, the mean Km value for UGT1A9 was found to be 15.27 µM, with a Vmax of 352.3 nmol/min/mg, indicating a high affinity and catalytic activity. nih.gov Similar detailed kinetic analyses for methimazole are crucial for a comprehensive understanding of its metabolic profile.

Below is an interactive table summarizing the UGT isoforms implicated in the glucuronidation of methimazole and related compounds based on in vitro studies.

| UGT Isoform | Substrate(s) | Key Findings |

| UGT1A1 | Thyroxine | Significantly contributes to the glucuronidation of thyroxine in the human liver. nih.gov |

| UGT1A3 | Thyroxine | Plays a major role in hepatic thyroxine glucuronidation. nih.gov |

| UGT1A9 | Propylthiouracil, Thyroxine | Identified as a key enzyme in the glucuronidation of propylthiouracil. nih.gov Also shows activity towards thyroxine. nih.gov |

Comparative Analysis of Thioamide Glucuronidation Pathways

The glucuronidation of thioamide drugs, a class to which methimazole belongs, exhibits both similarities and differences in their metabolic pathways. Propylthiouracil (PTU), another widely used antithyroid thioamide, also undergoes significant glucuronidation. nih.gov Studies on PTU have identified UGT1A9 as a primary enzyme responsible for the formation of its N-β-D-glucuronide. nih.gov

In contrast, the metabolism of other compounds, such as the thyroid hormone thyroxine, involves multiple UGT isoforms, including UGT1A1 and UGT1A3, in addition to UGT1A9. nih.gov This highlights that while there are common pathways within the thioamide class, the specific UGT isoform preferences can vary. Understanding these differences is essential for predicting potential drug interactions and inter-individual variability in metabolism. For example, drugs that are inhibitors or inducers of UGT1A9 could potentially affect the clearance of both methimazole and PTU.

The following table provides a comparative overview of the glucuronidation pathways for different thioamides and related compounds.

| Compound | Primary UGT Isoforms Involved | Type of Glucuronide |

| Methimazole | UGT1A9 (inferred from related compounds) | Thio-β-D-glucuronide |

| Propylthiouracil (PTU) | UGT1A9 | N-β-D-glucuronide nih.gov |

| Thyroxine (T4) | UGT1A1, UGT1A3, UGT1A9 | O-glucuronide nih.gov |

Chemical Synthesis Methodologies for Methimazole Thio-β-D-Glucuronide

The chemical synthesis of Methimazole Thio-β-D-glucuronide is essential for generating standards for analytical studies and for further pharmacological investigations. Various synthetic strategies have been developed to achieve this, often involving the coupling of a protected glucuronic acid derivative with methimazole.

Phase-Transfer Catalysis Approaches

Phase-transfer catalysis (PTC) is a powerful technique for synthesizing glucuronides. This method facilitates the reaction between reactants present in two different immiscible phases, typically an aqueous phase and an organic phase. In the context of Methimazole Thio-β-D-glucuronide synthesis, a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, is employed to transfer the glucuronate salt from the aqueous phase to the organic phase where it can react with a methimazole derivative. This approach is often carried out under alkaline conditions to deprotonate the thiol group of methimazole, making it a more potent nucleophile.

Strategies Involving Activated Glucuronic Acid Derivatives

A common strategy in glucuronide synthesis involves the use of activated glucuronic acid derivatives. These are molecules where the anomeric carbon of glucuronic acid is made more reactive towards nucleophilic attack. A widely used activated form is a glucuronic acid donor with a leaving group, such as a trichloroacetimidate, at the anomeric position. nih.gov The synthesis typically involves protecting the hydroxyl and carboxyl groups of glucuronic acid, followed by the introduction of the activating group. This activated sugar derivative is then reacted with methimazole, often in the presence of a Lewis acid catalyst, to form the desired thio-glycosidic bond. nih.gov Subsequent deprotection of the hydroxyl and carboxyl groups yields the final product, Methimazole Thio-β-D-glucuronide.

Emerging Synthetic Techniques

Modern synthetic chemistry offers new avenues for the efficient and stereoselective synthesis of glucuronides. While specific applications to Methimazole Thio-β-D-glucuronide may not be extensively documented, emerging techniques like click chemistry and advanced glycosylation methods hold significant promise.

Click chemistry, with its high efficiency and specificity, could potentially be adapted for the synthesis. This would involve modifying methimazole and a glucuronic acid derivative with complementary "clickable" functional groups. The subsequent click reaction would then form the conjugate.

Furthermore, advances in glycosylation methodologies, including the development of novel glycosyl donors and promoters, continue to improve the efficiency and stereoselectivity of glucuronide synthesis. These methods could offer milder reaction conditions and higher yields compared to traditional approaches.

Influence of Metabolic Modulators and Enzyme Inhibition on Methimazole Biotransformation

The biotransformation of methimazole is a complex process involving multiple enzymatic pathways, primarily occurring in the liver. drugbank.com The rate and profile of metabolite formation can be significantly altered by the presence of metabolic modulators and specific enzyme inhibitors. Research in this area has been crucial for understanding the mechanisms of methimazole-induced toxicity and the variability in patient responses.

The primary enzyme systems implicated in methimazole metabolism are the cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) systems. drugbank.comnih.gov Studies utilizing human liver microsomes have been instrumental in elucidating the roles of specific CYP isozymes. Methimazole has been shown to interact with several CYP enzymes, acting as both a substrate and an inhibitor. nih.gov

Investigations into the inhibitory effects of methimazole have revealed it to be a potent, non-specific inhibitor of multiple CYP enzymes, particularly when microsomes are preincubated with the drug. nih.gov In competitive inhibition studies, methimazole demonstrated varied effects on different CYP isozymes. For instance, it had no significant effect on CYP2E1 and CYP2A6 activities, while it slightly decreased CYP2D6 activity. nih.gov In contrast, it partially decreased the activities of CYP2C19, CYP2C9, and CYP2B6, and markedly reduced CYP3A4 activity. nih.gov Interestingly, its effect on CYP1A2 was concentration-dependent, showing inhibition at lower concentrations but not at the highest concentration tested (1 mM). nih.gov

Further research has focused on identifying the specific enzymes responsible for the formation of potentially toxic metabolites. For example, CYP2A6 has been identified as the key enzyme in the bioactivation of methimazole to N-methylthiourea, a metabolite linked to hepatotoxicity. nih.gov The use of a CYP2A6 inhibitor, trans-2-phenylcyclopropylamine, was shown to suppress the production of N-methylthiourea by 83% in an in vitro system with CYP2A6. nih.gov This finding highlights how targeted enzyme inhibition can modulate the metabolic fate of methimazole and potentially mitigate toxicity.

The modulation of metabolic pathways is not limited to direct enzyme inhibition. The availability of co-factors, such as glutathione (B108866) (GSH), also plays a critical role. nih.gov Depletion of GSH with agents like buthionine sulfoximine (B86345) (BSO), a specific inhibitor of γ-glutamylcysteine synthetase, has been used in animal models to study methimazole-induced hepatotoxicity. nih.gov These studies suggest that when detoxification pathways involving GSH are compromised, the likelihood of cellular injury from reactive methimazole metabolites increases. nih.govnih.gov

The table below summarizes the observed effects of methimazole and other modulators on various cytochrome P450 enzymes based on in vitro studies.

| Enzyme | Modulator/Inhibitor | Observed Effect on Enzyme Activity | Reference |

| CYP1A2 | Methimazole | Decreased at lower concentrations, no effect at 1 mM | nih.gov |

| CYP2A6 | Methimazole | No effect | nih.gov |

| CYP2A6 | trans-2-phenylcyclopropylamine | Inhibition (decreased N-methylthiourea formation) | nih.gov |

| CYP2B6 | Methimazole | Partial decrease | nih.gov |

| CYP2C9 | Methimazole | Partial decrease (competitive), Complete inhibition (preincubation) | nih.gov |

| CYP2C19 | Methimazole | Partial decrease (competitive), Complete inhibition (preincubation) | nih.gov |

| CYP2D6 | Methimazole | Slight decrease | nih.gov |

| CYP2E1 | Methimazole | No effect | nih.gov |

| CYP3A4 | Methimazole | Dramatic decrease (competitive), Complete inhibition (preincubation) | nih.gov |

| γ-glutamylcysteine synthetase | Buthionine sulfoximine (BSO) | Inhibition (depletes GSH) | nih.gov |

These findings underscore the significance of metabolic enzyme activity in determining the biotransformation of methimazole. The use of selective inhibitors and modulators in research settings has provided valuable insights into the specific pathways involved, particularly those leading to the formation of reactive intermediates. While the focus has often been on oxidative pathways, the formation of conjugates like Methimazole thio-β-D-glucuronide represents a significant detoxification route, though specific modulators of its formation are less characterized in the available literature.

Advanced Analytical and Spectroscopic Characterization of Methimazole Thio β D Glucuronide

Chromatographic Separation Techniques for Isolation and Quantification

Chromatography is the cornerstone for separating Methimazole (B1676384) thio-β-D-glucuronide from its parent drug and other metabolites. The polarity imparted by the glucuronic acid moiety distinguishes it from the less polar parent compound, methimazole, making chromatographic separation highly effective.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of methimazole and its derivatives. ijsrst.com For Methimazole thio-β-D-glucuronide, reverse-phase HPLC is typically the method of choice. A common stationary phase is the C18 column, which separates compounds based on their hydrophobicity.

The mobile phase composition is critical for achieving optimal separation. A typical mobile phase consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer. For instance, a mobile phase of acetonitrile and water in a 70:30 ratio has been used. To improve peak shape and resolution, especially for acidic compounds like glucuronides, modifiers like formic acid are often added to the mobile phase. nih.gov The method's applications include quantifying the metabolite in biological samples to support metabolic profiling and pharmacokinetic studies.

Table 1: Example HPLC Parameters for Glucuronide Analysis

| Parameter | Value/Type |

|---|---|

| Column | C18, ZORBAX Extend-C18 |

| Mobile Phase | Acetonitrile/Water, Methanol/Water with Formic Acid |

| Flow Rate | ~0.5 - 1.0 mL/min |

| Detection | UV (e.g., 254 nm), Mass Spectrometry (MS) |

| Column Temperature | ~40°C |

To meet the demand for higher throughput and sensitivity, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative to conventional HPLC. UPLC systems utilize columns with smaller particle sizes (typically under 2 μm), which allows for faster analysis times and provides significantly higher resolution and sensitivity. nih.govresearchgate.netdntb.gov.ua

The coupling of these advanced separation techniques with mass spectrometry (LC-MS/MS) is the gold standard for metabolite analysis. nih.gov This hyphenation allows for the separation of complex mixtures with high resolution, followed by the highly sensitive and selective detection and quantification of the target analyte, Methimazole thio-β-D-glucuronide. Capillary electrophoresis has also been explored as another separation technique for methimazole and its metabolites, offering an alternative approach to HPLC. d-nb.info

Mass Spectrometry for Structural Elucidation and Quantitative Analysis

Mass spectrometry (MS) is an indispensable tool for both confirming the identity of Methimazole thio-β-D-glucuronide and performing accurate quantification.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like glucuronide conjugates. nih.govnih.gov For the detection of Methimazole thio-β-D-glucuronide, ESI is typically operated in the negative ion mode. nih.gov This preference is due to the presence of the carboxylic acid group on the glucuronic acid moiety, which readily deprotonates to form a stable negative ion, [M-H]⁻. nih.gov This results in a strong signal and high sensitivity for detection. The analysis of the related compound, propylthiouracil-glucuronide (PTU-GLU), also utilizes ESI in negative ion mode for the same reasons. nih.govresearchgate.netdntb.gov.ua

For highly selective and sensitive quantification in complex biological matrices, tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is employed. nih.govnih.gov This technique involves two stages of mass analysis. First, the precursor ion corresponding to the deprotonated Methimazole thio-β-D-glucuronide ([M-H]⁻) is selected in the first mass analyzer. This ion is then fragmented in a collision cell, and a specific, characteristic product ion is selected and monitored by the second mass analyzer. researchgate.net

This process of monitoring a specific precursor-to-product ion transition is highly specific to the analyte of interest, minimizing interferences from other compounds in the sample. nih.govresearchgate.net This targeted approach provides excellent sensitivity and accuracy for quantification, making it ideal for pharmacokinetic studies where metabolite concentrations can be very low. researchgate.netnih.gov The development of an MRM method requires the optimization of precursor and product ion pairs for the specific compound. nih.gov

Table 2: Conceptual MRM Transitions for Thio-Glucuronide Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

|---|---|---|---|

| Methimazole thio-β-D-glucuronide | 289.07 ([M-H]⁻) | Fragment specific to structure | Negative ESI |

Note: The precursor ion m/z for Methimazole thio-β-D-glucuronide is calculated from its molecular formula C₁₀H₁₄N₂O₆S (MW: 290.29). The [M-H]⁻ ion would be approximately 289.28. The value 289.07 is a hypothetical example for illustrative purposes.

Spectroscopic Analysis for Structural Confirmation

While chromatography and mass spectrometry can identify and quantify a compound, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are essential for the unambiguous confirmation of its chemical structure.

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework. For Methimazole thio-β-D-glucuronide, specific chemical shifts confirm the presence of both the methimazole and the glucuronic acid moieties and, crucially, the nature of their linkage. For example, a characteristic doublet signal around δ 5.2 ppm in the ¹H NMR spectrum is indicative of the anomeric proton (H-1) of the glucuronide unit. The signal for the methimazole N-methyl protons would appear as a singlet, for instance, around δ 3.7 ppm. This detailed structural information is vital for confirming the identity of synthesized reference standards and metabolites isolated from biological systems.

Table 3: Illustrative NMR Chemical Shifts for Methimazole Thio-β-D-Glucuronide

| Nucleus | Functional Group | Illustrative Chemical Shift (δ ppm) |

|---|---|---|

| ¹H NMR | Glucuronide H-1 | ~5.2 (d) |

| Methimazole N-CH₃ | ~3.7 (s) | |

| ¹³C NMR | Glucuronide C1 | ~102.1 |

| Methimazole C2 (C=S) | ~135.6 |

Note: These values are illustrative and based on reported data for the compound and related structures.

Table of Compounds Mentioned

| Compound Name |

|---|

| Acetonitrile |

| Formic Acid |

| Methimazole |

| Methimazole thio-β-D-glucuronide |

| Propylthiouracil (B1679721) |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including drug metabolites like methimazole thio-β-D-glucuronide. While specific NMR data for methimazole thio-β-D-glucuronide is not extensively available in the public domain, the structural assignment can be inferred from the well-documented spectra of its parent compound, methimazole, and related glucuronide conjugates.

The ¹H NMR spectrum of methimazole typically exhibits characteristic signals for the imidazole (B134444) ring protons and the N-methyl group. chemicalbook.commdpi.com For instance, in deuterated chloroform (B151607) (CDCl₃), the imidazole protons appear as doublets around δ 6.7-7.8 ppm, and the N-methyl protons present as a sharp singlet around δ 3.6 ppm. chemicalbook.commdpi.com The formation of the thio-β-D-glucuronide conjugate would introduce a new set of proton signals corresponding to the glucuronic acid moiety. These would include the anomeric proton (H-1') and the other sugar protons (H-2' to H-5'), which would resonate in the region of approximately δ 3.5-5.5 ppm. The specific chemical shifts and coupling constants of these protons would be diagnostic for the β-configuration of the glycosidic bond.

Similarly, the ¹³C NMR spectrum of methimazole shows distinct signals for the imidazole ring carbons and the N-methyl carbon. mdpi.com Upon glucuronidation, additional signals corresponding to the six carbons of the glucuronic acid moiety would appear, typically in the range of δ 60-100 ppm for the sugar ring carbons and around δ 170-175 ppm for the carboxyl carbon. The chemical shift of the anomeric carbon (C-1') would be particularly informative for confirming the stereochemistry of the linkage.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | ~3.6 | ~34-36 |

| Imidazole C4-H | ~7.0-7.8 | ~121-130 |

| Imidazole C5-H | ~6.9-7.8 | ~122-128 |

| Imidazole C2 | - | ~140-143 |

| Glucuronide H-1' | ~5.0-5.5 | ~85-90 |

| Glucuronide H-2' - H-5' | ~3.5-4.5 | ~70-80 |

| Glucuronide C-1' | - | ~85-90 |

| Glucuronide C-2' - C-5' | - | ~70-80 |

| Glucuronide C-6' (COOH) | - | ~170-175 |

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Detection

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the detection and quantification of compounds containing chromophores. Methimazole and its metabolites, including the thio-β-D-glucuronide, possess an imidazole ring which exhibits characteristic UV absorption.

The UV spectrum of methimazole in various solvents shows a maximum absorption wavelength (λmax) in the range of 252-260 nm. ijsrst.comijbpas.comdergipark.org.tr This absorption is attributed to the π→π* electronic transitions within the imidazole ring. The λmax for Methimazole thio-β-D-glucuronide is reported to be around 272 nm, which is slightly shifted compared to the parent compound, likely due to the influence of the glucuronide moiety on the electronic environment of the chromophore. This distinct λmax allows for the selective detection of the glucuronide metabolite in the presence of other compounds.

| Compound | λmax (nm) | Solvent | Reference |

|---|---|---|---|

| Methimazole | 255.5 | Methanol:Water (50:50) | ijsrst.com |

| Methimazole | 252 | Water | ijbpas.com |

| Methimazole | 260 | Aqueous solution | dergipark.org.tr |

| Methimazole Thio-β-D-glucuronide | 272 | Not specified |

Bioanalytical Method Validation for Research Applications

The development and validation of bioanalytical methods are critical for the accurate measurement of drug metabolites in biological matrices for research applications such as pharmacokinetic and metabolic studies. For Methimazole thio-β-D-glucuronide, robust bioanalytical methods are essential to differentiate it from the parent drug and other metabolites.

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the current gold standard for the quantification of methimazole and its metabolites due to its high sensitivity and selectivity. nih.govmdpi.com While specific validation data for Methimazole thio-β-D-glucuronide is not extensively published, the principles of bioanalytical method validation as per regulatory guidelines would apply. A validated method for propylthiouracil and its glucuronide metabolite provides a relevant example of the parameters that would need to be assessed. mdpi.com

A typical validation would include the following parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. mdpi.com

Linearity: The range of concentrations over which the method provides results that are directly proportional to the concentration of the analyte. For a related compound, methimazole, a linear range of 1-1000 ng/mL has been established. nih.gov

Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision). For methimazole, intra-day and inter-day precision were reported to be less than 10.2% and 9.8%, respectively, with accuracies between 89.5% and 101.1%. nih.gov

Recovery: The efficiency of the extraction procedure for the analyte from the biological matrix. Recovery rates of over 85% are generally considered acceptable.

Matrix Effect: The influence of co-eluting, endogenous components of the biological matrix on the ionization of the analyte. mdpi.com

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Chemical Reactivity and Stability of Methimazole Thio β D Glucuronide

Oxidation Reactions and Involved Oxidizing Agents

The sulfur atom in the thioether linkage of Methimazole (B1676384) thio-β-D-glucuronide is susceptible to oxidation. This reaction typically involves the addition of oxygen atoms to the sulfur, leading to the formation of more oxidized species.

Detailed Research Findings: The oxidation of thioethers is a well-established chemical transformation. In the context of Methimazole thio-β-D-glucuronide, oxidation is expected to yield the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. Common laboratory oxidizing agents capable of effecting these transformations include hydrogen peroxide (H₂O₂) and potassium permanganate (B83412) (KMnO₄).

While specific studies on the oxidation of Methimazole thio-β-D-glucuronide are not extensively detailed in the available literature, the oxidation of the parent compound, methimazole, provides valuable insights. The metabolism of methimazole can lead to sulfenic and sulfinic acid derivatives, which are considered reactive intermediates. drugbank.comnih.gov Furthermore, chemical oxidation of methimazole with agents like iodine (I₂) can result in the formation of a disulfide, 2,2′-disulfanylbis(1-methyl-1H-imidazole). mdpi.com It is plausible that strong oxidizing conditions could lead to the cleavage of the thioether bond and subsequent oxidation of the sulfur-containing imidazole (B134444) ring.

The table below summarizes the potential oxidation reactions of Methimazole thio-β-D-glucuronide.

| Oxidizing Agent | Potential Product(s) | Reaction Focus |

| Hydrogen Peroxide (H₂O₂) | Methimazole Sulfoxide-β-D-glucuronide | Thioether Oxidation |

| Potassium Permanganate (KMnO₄) | Methimazole Sulfone-β-D-glucuronide | Thioether Oxidation |

| Iodine (I₂) | Disulfide-linked glucuronide dimer | Thioether Oxidation |

Reduction Reactions and Involved Reducing Agents

The reduction of Methimazole thio-β-D-glucuronide would likely target the thioether bond, although this is generally a stable linkage.

Detailed Research Findings: Reduction reactions of thioethers are less common than oxidation but can be achieved with potent reducing agents. For Methimazole thio-β-D-glucuronide, reduction could theoretically lead to the cleavage of the thioether bond, yielding methimazole and a derivative of glucuronic acid. Strong reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically employed for such transformations in a laboratory setting. However, these reactions are generally not observed under physiological conditions.

The table below outlines potential reduction reactions for Methimazole thio-β-D-glucuronide.

| Reducing Agent | Potential Product(s) | Reaction Focus |

| Sodium Borohydride (NaBH₄) | Methimazole and Glucuronic acid derivative | Thioether Bond Cleavage |

| Lithium Aluminum Hydride (LiAlH₄) | Methimazole and Glucuronic acid derivative | Thioether Bond Cleavage |

Substitution Reactions and Functional Group Transformations

Substitution reactions in Methimazole thio-β-D-glucuronide can occur at various positions, including the imidazole ring and the glucuronic acid moiety. These reactions involve the replacement of one functional group with another.

Detailed Research Findings: The synthesis of Methimazole thio-β-D-glucuronide itself is an example of a nucleophilic substitution reaction. Typically, a halogenated methimazole intermediate is reacted with an activated glucuronic acid precursor, where the thiol group of methimazole acts as a nucleophile, displacing a leaving group on the glucuronic acid.

Post-synthesis, the hydroxyl and carboxylic acid groups of the glucuronic acid moiety can undergo esterification or etherification under appropriate conditions. The imidazole ring can also be subject to electrophilic substitution, although the presence of the electron-donating thioether and methyl groups influences the regioselectivity of such reactions. There is limited specific information on the functional group transformations of the intact glucuronide metabolite.

The table below provides examples of potential substitution reactions.

| Reaction Type | Reagents/Conditions | Potential Product |

| Esterification | Alcohol, Acid catalyst | Glucuronic acid ester derivative |

| Nucleophilic Substitution | Alkyl halide | N-alkylated imidazole derivative |

Hydrolytic Stability of the Thioether Bond

The stability of the thioether bond is a critical factor in the persistence and biological activity of Methimazole thio-β-D-glucuronide. Hydrolysis of this bond would release the parent drug, methimazole.

Detailed Research Findings: S-glucuronides, or thioether glucuronides, are generally considered to be relatively stable chemically. jove.com However, their stability can be influenced by both enzymatic and non-enzymatic conditions.

Enzymatic hydrolysis by β-glucuronidases, which are present in various tissues and gut microbiota, can cleave the glycosidic bond. nih.gov Studies on various S-glucuronides have shown that their susceptibility to enzymatic hydrolysis can vary significantly depending on the structure of the aglycone. nih.gov This suggests that the stability of Methimazole thio-β-D-glucuronide in a biological system is not absolute and can be influenced by metabolic enzymes.

Regarding non-enzymatic hydrolysis, glucuronides can be cleaved under acidic conditions. researchgate.net However, some glucuronides have demonstrated considerable stability across a range of pH values, even at elevated temperatures. For instance, desomorphine-glucuronide was found to be stable in aqueous solutions from pH 4 to 10. nih.gov While specific data on the non-enzymatic hydrolysis of Methimazole thio-β-D-glucuronide is scarce, the inherent stability of the thioether linkage suggests it would be more resistant to spontaneous hydrolysis compared to, for example, an ester linkage.

The table below summarizes the factors affecting the hydrolytic stability of the thioether bond.

| Condition | Effect on Stability | Notes |

| Enzymatic (β-glucuronidase) | Potentially unstable | Susceptibility is structure-dependent. |

| Acidic pH | Potentially unstable | Can promote cleavage of the glycosidic bond. |

| Neutral/Basic pH | Generally stable | Thioether bonds are typically stable under these conditions. |

Role and Research Applications in in Vitro and Preclinical Models

Utility as a Biochemical Reference Standard in Metabolomics

In the field of metabolomics, which involves the comprehensive study of metabolites in biological systems, Methimazole (B1676384) thio-β-D-glucuronide serves as a critical biochemical reference standard. Its availability as a purified and well-characterized compound allows for the accurate identification and quantification of glucuronide conjugates in various analytical platforms. Researchers utilize it as a reference material in analytical chemistry to ensure the reliability and reproducibility of their findings when studying the metabolic fate of methimazole and similar thio-compounds.

The use of this metabolite as a standard is essential for metabolic profiling studies, enabling scientists to track the elimination of methimazole, particularly in models of hepatic impairment. Its distinct chemical properties and known molecular weight provide a benchmark for mass spectrometry and other analytical techniques.

| Compound Information | |

| IUPAC Name | (2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-((1-methyl-1H-imidazol-2-yl)thio)tetrahydro-2H-pyran-2-carboxylic acid |

| Molecular Formula | C₁₀H₁₄N₂O₆S |

| Molecular Weight | 290.30 g/mol |

| CAS Number | 39038-19-2 biosynth.com |

Investigations into Drug Disposition and Clearance Mechanisms in Model Systems

Methimazole thio-β-D-glucuronide is instrumental in elucidating the drug disposition and clearance mechanisms of its parent compound, methimazole. Following administration, methimazole undergoes extensive metabolism in the liver, with glucuronidation being a key pathway. The resulting metabolite, Methimazole thio-β-D-glucuronide, is then primarily eliminated from the body through renal excretion. nih.gov

| Parent Compound Pharmacokinetics | |

| Parent Compound | Methimazole |

| Bioavailability | ~93% |

| Metabolism | Extensive hepatic metabolism |

| Elimination Half-Life | 4 to 6 hours nih.gov |

| Primary Elimination Route | Renal excretion nih.gov |

Contribution to the Understanding of Thyroid Peroxidase Inhibition at the Metabolite Level

The primary mechanism of action of methimazole is the inhibition of thyroid peroxidase (TPO), a critical enzyme in the synthesis of thyroid hormones. nih.gov Research has revealed that Methimazole thio-β-D-glucuronide, as a metabolite, also possesses inhibitory activity against TPO. This finding is significant as it suggests that the therapeutic effect of methimazole may be attributed not only to the parent drug but also to its metabolites.

By studying the inhibitory effects of Methimazole thio-β-D-glucuronide on TPO, researchers can gain a more comprehensive understanding of how antithyroid drugs function at a molecular level. nih.gov These investigations help to clarify the structure-activity relationships of thionamide compounds and their metabolites in relation to TPO inhibition. nih.gov Although both methimazole and its glucuronide metabolite inhibit TPO, studies have shown that at therapeutic concentrations, methimazole can paradoxically increase TPO mRNA and cellular TPO activity, highlighting the complexity of its action. nih.gov

Application in the Development of Research Tools for Thyroid-Related Studies

The availability and well-defined properties of Methimazole thio-β-D-glucuronide make it a valuable tool for developing and validating new research methods for thyroid-related studies. Its use in preclinical studies focusing on thyroid drug metabolism helps to build more accurate models of thyroid function and disease.

Furthermore, this metabolite is employed in the development of novel therapeutic agents targeting thyroid disorders. By understanding the metabolic pathways and the activity of metabolites like Methimazole thio-β-D-glucuronide, scientists can design new drugs with improved efficacy and pharmacokinetic profiles.

Future Research Directions and Translational Perspectives

Elucidation of Novel Biotransformation Products in Diverse Biological Matrices

The biotransformation of methimazole (B1676384) is a complex process that can lead to various metabolic derivatives. While methimazole thio-β-D-glucuronide is a known metabolite, a comprehensive understanding of all potential biotransformation products across different biological environments is still developing. nih.gov

Future research should focus on identifying and characterizing novel metabolites of methimazole in various biological matrices, such as plasma, urine, and liver microsomes, from diverse species. This can be achieved by employing advanced analytical techniques like high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC). nih.gov Such studies could reveal previously unknown metabolic pathways and provide a more complete picture of methimazole's fate in the body. For instance, investigating biotransformation in the presence of different enzyme systems could uncover unique metabolites and their formation kinetics. nih.gov

Advanced Computational Modeling of Compound Interactions and Metabolic Fate

Computational modeling has become an indispensable tool in drug discovery and development, offering insights into molecular interactions and metabolic processes. nih.govstonybrook.edunih.gov For methimazole thio-β-D-glucuronide, advanced computational approaches can predict its interaction with various proteins and enzymes, as well as its metabolic fate.

Molecular docking and molecular dynamics simulations can be employed to model the binding of methimazole and its glucuronide metabolite to key enzymes involved in their metabolism, such as UDP-glucuronosyltransferases (UGTs). mdpi.com These models can help elucidate the structural determinants of binding affinity and specificity, providing a basis for understanding inter-individual variability in drug response. nih.govnih.gov

Furthermore, physiologically based pharmacokinetic (PBPK) modeling can be utilized to simulate the absorption, distribution, metabolism, and excretion (ADME) of methimazole and its metabolites, including methimazole thio-β-D-glucuronide. researchgate.net By integrating in vitro metabolic data with physiological parameters, these models can predict in vivo pharmacokinetic profiles and potential drug-drug interactions. researchgate.net

| Computational Technique | Application | Potential Insights |

|---|---|---|

| Molecular Docking | Predicting binding modes of the compound with target proteins. swissdock.ch | Understanding the structural basis of interaction with metabolic enzymes. |

| Molecular Dynamics Simulations | Simulating the dynamic behavior of the compound-protein complex over time. | Assessing the stability of binding and conformational changes. |

| Physiologically Based Pharmacokinetic (PBPK) Modeling | Simulating the ADME properties of the compound in the body. | Predicting pharmacokinetic profiles and potential drug interactions. researchgate.net |

Integration with Proteomic and Metabolomic Profiling in Experimental Systems

The integration of proteomics and metabolomics, often referred to as "multi-omics," provides a powerful approach to understanding the systemic effects of drugs and their metabolites. nih.govcreative-proteomics.comspringernature.combioinformaticsdaily.com Applying this strategy to the study of methimazole thio-β-D-glucuronide can offer a holistic view of its biological impact.

By combining proteomic analysis of protein expression changes with metabolomic profiling of small molecule alterations in experimental systems (e.g., cell cultures or animal models) treated with methimazole, researchers can identify key pathways and networks affected by the drug and its glucuronide metabolite. creative-proteomics.comnih.gov This integrated approach can help to uncover the molecular mechanisms underlying both the therapeutic effects and any potential off-target effects. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.